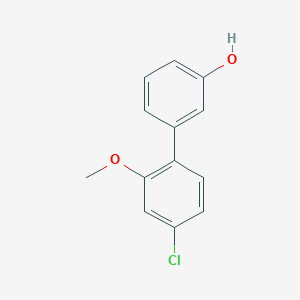
3-(4-Chloro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)phenol, 95% (also known as 4-Chloro-2-methoxyphenol, 4-Chloro-2-methoxy-benzophenone, or 4-Chloro-2-methoxy-benzoic acid) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline powder with a melting point of 91-93 °C and a boiling point of 175-177 °C. It is soluble in water and ethanol, and has a low toxicity. 4-Chloro-2-methoxyphenol is used in the synthesis of pharmaceuticals, dyes, pigments, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a corrosion inhibitor.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxyphenol is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, pigments, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a corrosion inhibitor. In addition, 4-Chloro-2-methoxyphenol is used in the synthesis of other compounds, such as 4-chloro-2-methoxybenzaldehyde and 4-chloro-2-methoxybenzyl alcohol.
Mecanismo De Acción
4-Chloro-2-methoxyphenol is a weak acid and can act as a proton donor or acceptor in chemical reactions. It is also known to act as a catalyst in certain reactions. For example, it can catalyze the reaction of p-chloroacetophenone with sodium methoxide to form 4-chloro-2-methoxyphenol and sodium chloride. It can also act as a nucleophile in nucleophilic substitution reactions.
Biochemical and Physiological Effects
4-Chloro-2-methoxyphenol has been found to have a number of biochemical and physiological effects. In studies, it has been found to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been found to have an inhibitory effect on the activity of certain enzymes, including glucosidases, lipases, and proteases. In addition, 4-Chloro-2-methoxyphenol has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-methoxyphenol has several advantages and limitations for use in lab experiments. One of the main advantages is its low toxicity, which makes it a safer alternative to other compounds. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water, and the reaction of p-chloromercuribenzoic acid with sodium methoxide can be difficult to control.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Chloro-2-methoxyphenol. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its effects on other enzymes and biochemical pathways. Additionally, further research could be conducted to explore the potential applications of 4-Chloro-2-methoxyphenol in the pharmaceutical and agrochemical industries. Finally, further research could be conducted to explore the potential toxicity of the compound and its effects on the environment.
Métodos De Síntesis
4-Chloro-2-methoxyphenol can be synthesized through a number of different methods. One of the most common methods is the reaction of p-chloromercuribenzoic acid with sodium methoxide. This reaction yields 4-chloro-2-methoxyphenol and sodium chloride as the by-products. Another method involves the reaction of p-chlorophenol with sodium methoxide in the presence of a catalyst, such as zinc chloride. This reaction yields 4-chloro-2-methoxyphenol and sodium chloride as the by-products.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYEUDVCVQGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683563 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-35-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)









![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)


